
2-Fluoro-5-nitroaniline
Overview
Description
2-Fluoro-5-nitroaniline (C₆H₄FN₂O₂) is a fluorinated aromatic amine derivative with a nitro group at the 5-position and a fluorine atom at the 2-position of the aniline ring. Its molecular structure (Fig. 1) has been characterized via crystallographic studies, revealing intramolecular hydrogen bonding between the amino group and the nitro oxygen, which stabilizes its planar conformation . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and sensor technologies. For instance, it is employed in the synthesis of benzothiazoles , quinoline-carboxamide derivatives , and antagonists targeting protein-protein interactions (e.g., WDR5-MLL inhibitors) . Its utility in nitrite sensing as a Griess reagent candidate further highlights its relevance in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitroaniline can be synthesized through the selective reduction of 2,4-dinitrofluorobenzene. The process involves the use of iron in the presence of an acid to selectively reduce the nitro group at the 2-position . The reaction conditions typically include:
Reactants: 2,4-dinitrofluorobenzene, iron, and an acid (such as hydrochloric acid).
Conditions: The reaction is carried out at room temperature with continuous stirring until the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with stirring mechanisms.
Purification: The product is purified through methods such as chromatography, distillation, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
2-Fluoro-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form different products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2-Fluoro-5-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
2-Fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and functional properties of 2-fluoro-5-nitroaniline are influenced by its substitution pattern. Below is a detailed comparison with its analogs, focusing on reactivity, applications, and hazards.
Table 1: Comparison of this compound with Analogous Compounds
Key Findings
Reactivity and Synthesis :
- The fluorine atom in this compound facilitates nucleophilic substitution reactions, enabling efficient synthesis of benzoxazoles and benzothiazoles . In contrast, 2-methoxy-5-nitroaniline undergoes Buchwald amination for kinase inhibitor synthesis , leveraging the electron-donating methoxy group for regioselective coupling.
- Compared to 4-nitroaniline, the fluorine substituent in this compound reduces electron density at the aromatic ring, altering its reactivity in acylation and cyclization steps .
Analytical Performance :
- In nitrite sensing, this compound (A3) exhibits a broader linear range (15.625–250 mM) than 4-nitroaniline (up to 31.25 μM) but lower sensitivity . Dual use with 2-nitroaniline (A2) allows comprehensive nitrite detection across concentrations.
Structural Isomerism :
- Positional isomers like 5-fluoro-2-nitroaniline and this compound exhibit distinct spectroscopic and molecular docking behaviors. For example, 5-nitro-2-fluoroaniline shows stronger hydrogen-bonding interactions in crystal structures due to altered substituent positions .
Hazard Profiles :
- This compound is less hazardous than 4-nitroaniline, a Category 3 acutely toxic compound . Chlorinated analogs (e.g., 4-chloro-2-fluoro-5-nitroaniline) likely pose higher environmental risks due to halogen persistence .
Biological Activity
2-Fluoro-5-nitroaniline is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, highlighting its potential applications.
Chemical Structure and Properties
This compound is an aromatic amine with the molecular formula . The presence of both a nitro group and a fluorine atom contributes to its unique reactivity and biological profile. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the reduction of 2,4-dinitrofluorobenzene. One notable method utilizes iron as a catalyst in acidic conditions, achieving yields of up to 90% . The reaction can be summarized as follows:
- Starting Material : 2,4-Dinitrofluorobenzene
- Catalyst : Iron powder
- Conditions : Reflux in acetic acid
- Yield : Approximately 70% .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent .
Microorganism | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
The compound's mechanism of action is believed to involve interference with bacterial protein synthesis, although further studies are needed to elucidate the exact pathways involved.
Antiproliferative Effects
In addition to antimicrobial properties, this compound has shown antiproliferative effects against various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 28 |
Case Studies
-
Mercuration and Telluration Studies :
A study investigated the mercuration and telluration reactions of this compound, revealing that these modifications enhanced its binding affinity to specific disease proteins, indicating potential therapeutic applications . -
Fluorinated Schiff Bases :
The synthesis of fluorinated Schiff bases containing this compound demonstrated broad-spectrum biological activity, including antifungal and antiviral properties. These findings underscore the significance of fluorine in enhancing biological efficacy .
Properties
IUPAC Name |
2-fluoro-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVBJICWGQIMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074660 | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-36-8 | |
Record name | 2-Fluoro-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 369-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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